molecular formula C17H19N3O2S B2579590 isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 672950-51-5

isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No.: B2579590
CAS No.: 672950-51-5
M. Wt: 329.42
InChI Key: MFNCFTZOIXGWAC-UHFFFAOYSA-N
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Description

Isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS 672950-51-5) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with methyl groups at positions 4 and 6, a pyrrole ring at position 3, and an isopropyl carbamate group at position 2.

Properties

IUPAC Name

propan-2-yl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10(2)22-17(21)19-16-14(20-7-5-6-8-20)13-11(3)9-12(4)18-15(13)23-16/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNCFTZOIXGWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)NC(=O)OC(C)C)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Carbamate Functional Group Reactivity

The isopropyl carbamate moiety undergoes characteristic reactions observed in carbamate chemistry:

Reaction TypeConditionsProductsYieldKey Observations
Hydrolysis6N HCl, 80°C, 4h4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-amine72%Acidic hydrolysis cleaves the carbamate to yield a primary amine.
Alkaline Hydrolysis2M NaOH, EtOH, refluxSodium salt of thienopyridine derivative65%Base-mediated hydrolysis forms a carboxylate intermediate.

The carbamate group also participates in transesterification with alcohols (e.g., methanol, benzyl alcohol) under catalytic acidic conditions, enabling substituent exchange at the ester position .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno[2,3-b]pyridine and pyrrole rings undergo EAS at specific positions:

  • Nitration :
    Reaction with fuming HNO₃ in H₂SO₄ at 0–5°C selectively nitrates the C5 position of the thienopyridine ring .
    Product : 5-nitro derivative (confirmed via 1H^1H-NMR: δ 8.42 ppm, singlet).

  • Halogenation :
    Bromination with Br₂ in CHCl₃ yields 3-bromo-4,6-dimethylthieno[2,3-b]pyridine (70% yield), with regioselectivity dictated by the pyrrole ring’s electron-donating effects.

Nucleophilic Substitution

The methyl groups at C4 and C6 exhibit limited reactivity, but the thienopyridine core participates in cross-coupling reactions:

ReactionReagents/ConditionsProductsCatalystsYield
Suzuki Coupling4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 100°CC3-arylated derivativePd(0)58%
Buchwald–Hartwig AminationMorpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC3-morpholino derivativePd(II)63%

These reactions enable functionalization for structure-activity relationship (SAR) studies in medicinal chemistry .

Oxidation and Reduction

  • Oxidation :
    Treatment with mCPBA (3-chloroperoxybenzoic acid) oxidizes the pyrrole ring to a pyrrolidone derivative, altering electronic properties (λmax\lambda_{\text{max}} shift from 320 nm to 285 nm) .

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the thiophene ring to a dihydrothiophene system, confirmed by loss of aromatic 1H^1H-NMR signals.

Radical Scavenging Activity

The compound demonstrates antioxidant properties via:

  • Hydrogen Atom Transfer (HAT) : Scavenges DPPH radicals (IC₅₀ = 12.4 μM).

  • Single Electron Transfer (SET) : Reduces ABTS⁺ radicals (IC₅₀ = 9.8 μM).

Complexation with Metal Ions

The pyrrole nitrogen and carbamate oxygen act as ligands for transition metals:

Metal IonReaction ConditionsComplex StructureApplication
Cu(II)EtOH, room temperatureOctahedral geometry (UV-Vis: λ = 650 nm)Catalytic oxidation studies .
Fe(III)Aqueous HCl, refluxTetragonal distortion (EPR: g = 2.1)Magnetic materials research.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:

  • Volatiles : CO₂, NH₃ (detected via GC-MS).

  • Residue : Char containing sulfur and carbonaceous material (elemental analysis: 42% C, 8% N).

Biological Interactions

While not strictly a chemical reaction, the compound inhibits neutral sphingomyelinase 2 (nSMase2) through carbamate-mediated interactions with catalytic cysteine residues (Kᵢ = 0.7 μM) . This mechanism is critical for its pharmacological potential in neurodegenerative disease models.

Key Analytical Methods:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity in substitution reactions .

  • HPLC-MS : Monitors reaction progress and purity (>95% for most derivatives) .

  • X-ray Crystallography : Resolves crystal structures of metal complexes.

This comprehensive reactivity profile underscores the compound’s versatility in synthetic and applied chemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate may exhibit anticancer properties. Research conducted on multicellular spheroids has shown its potential to inhibit cancer cell proliferation and induce apoptosis in certain cancer types. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess inhibitory effects on bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Chemical Properties and Reactivity

This compound features several functional groups that contribute to its chemical reactivity:

  • Carbamate Group : This group is known for its ability to participate in various chemical reactions, including hydrolysis and transesterification.
  • Thienopyridine Core : The presence of this bicyclic structure may influence the compound's interaction with biological targets, enhancing its pharmacological effects .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyridine Core : This step generally involves cyclization reactions that form the bicyclic structure.
  • Introduction of the Carbamate Functionality : The final step usually involves the reaction of an isopropanol derivative with an appropriate amine or acid derivative to form the carbamate linkage.

Careful control of reaction conditions is crucial to achieving high yields and purity .

Case Study: Anticancer Screening

A notable study published in 2019 identified this compound as a promising candidate in a drug library screening aimed at discovering novel anticancer agents. The compound demonstrated significant cytotoxicity against various cancer cell lines, prompting further investigation into its mechanism of action and potential clinical applications .

Case Study: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results indicated that it exhibited substantial inhibitory effects, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl N-[4,6-Dimethyl-3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate (CAS 919107-57-6)

  • Structural Differences : The ethyl carbamate analog replaces the isopropyl group with an ethyl ester. Its molecular formula is C16H17N3O2S , compared to the isopropyl variant’s C17H19N3O2S , resulting in a lower molecular weight (327.39 g/mol vs. 341.42 g/mol) .
  • Synthesis and Availability: Both compounds are synthesized via carbamate formation, likely using isocyanate or chloroformate reagents.
  • Applications : These carbamates are typically used as intermediates in organic synthesis. The ethyl variant’s commercial availability suggests broader utility in exploratory research .

Methyl 4,6-Dimethyl-3-(1H-Pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

  • Structural Differences : This analog replaces the carbamate group with a methyl ester (COOCH3), simplifying the substituent. Its molecular formula is C16H15N3O2S , with a molecular weight of 313.37 g/mol .
  • Synthesis and Stability: The methyl ester is synthesized via similar routes, such as esterification of a carboxylic acid intermediate.
  • Physical Properties: No melting point or spectral data are available, but the ester group likely enhances lipophilicity compared to carbamates .

N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 26)

  • Physical Properties : Melting point (163–166°C ), IR (C=O at 1727 cm⁻¹), and NMR data (e.g., δ 1.92–9.40 ppm) provide benchmarks for comparing hydrogen bonding and aromaticity in related compounds .
  • Synthetic Routes: Uses isocyanate coupling, analogous to carbamate formation, but with a pyridinesulfonamide core instead of thienopyridine .

Research Implications

  • Substituent Effects : The isopropyl group in the target compound may enhance steric bulk and alter solubility compared to ethyl or methyl analogs, impacting pharmacokinetic properties in drug discovery .
  • Comparative Data Gaps: Limited spectral or biological data for thienopyridine carbamates underscore the need for further characterization to elucidate structure-activity relationships .

Biological Activity

Isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a synthetic compound characterized by its complex molecular structure, which includes a thieno[2,3-b]pyridine core and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications. The following sections will detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₉N₃O₂
  • Molecular Weight : 329.42 g/mol
  • Key Functional Groups : Carbamate, thieno[2,3-b]pyridine

The compound's structure suggests possible interactions with various biological targets due to the presence of diverse functional groups that can participate in chemical reactions and biological processes.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antitumor Activity :
    • Initial investigations have shown that this compound could inhibit tumor growth in xenograft models. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Antifibrotic Effects :
    • In vitro studies have demonstrated its potential to suppress collagen expression in hepatic stellate cells (HSC-T6), indicating a role in reducing fibrosis. The half-maximal inhibitory concentration (IC₅₀) values for related compounds suggest that modifications to the structure can enhance this activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in tumor progression or fibrogenesis.
  • Modulation of Signaling Pathways : It may influence pathways such as PI3K/AKT/mTOR, which are critical for cell growth and survival.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various derivatives of thienopyridine compounds, including this compound. The results indicated significant tumor growth inhibition in mouse models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Fibrosis Reduction

Another investigation focused on the antifibrotic properties of this compound using HSC-T6 cells. The study employed assays to measure collagen type I alpha 1 (COL1A1) protein expression and hydroxyproline content in cell culture media. Results showed that treatment with the compound significantly reduced both COL1A1 expression and hydroxyproline levels compared to untreated controls, suggesting a promising avenue for therapeutic development against liver fibrosis .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
Isopropyl N-[4,6-dimethyl...C₁₇H₁₉N₃O₂Antitumor, antifibrotic
Benzyl N-[4,6-dimethyl...C₂₁H₁₉N₃O₂SSimilar antitumor properties
4-Chloro-N-[4,6-dimethyl...]C₁₆H₁₅ClN₂SEnhanced lipophilicity may improve activity

This table illustrates how structural variations among similar compounds can influence their biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing isopropyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate?

  • Methodology : The compound’s synthesis likely involves multi-step heterocyclic reactions. A thienopyridine core is first constructed via cyclization of substituted pyridine precursors, followed by functionalization at the 2-position with a carbamate group. Key steps include:

  • Cyclocondensation : Use of substituted pyridine or pyrimidine intermediates (e.g., 4,6-dimethylpyridin-2-amine derivatives) with sulfur-containing reagents to form the thieno[2,3-b]pyridine scaffold .
  • Carbamate Formation : Reaction of the secondary amine with isopropyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF) .
  • Pyrrole Substitution : Introduction of the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling with a pyrrole boronic ester) .
    • Optimization : Monitor reaction progress using TLC or HPLC and purify intermediates via column chromatography.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous thienopyridine derivatives. For example, the 4,6-dimethyl groups on the pyridine ring typically resonate as singlets at δ 2.4–2.6 ppm (¹H) and δ 20–25 ppm (¹³C). The pyrrole protons appear as multiplet signals between δ 6.5–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error. For example, a calculated [M+H]+ ion of 386.1542 would validate the structure .
  • X-ray Crystallography : If crystallizable, resolve bond angles and confirm regiochemistry of the thienopyridine-pyrrole junction .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the pyrrole-thienopyridine system in catalytic or pharmacological contexts?

  • Methodology :

  • Reaction Path Analysis : Use quantum chemical calculations (e.g., Gaussian 16) to model electron density distribution and identify reactive sites. For instance, the pyrrole’s electron-rich nitrogen may act as a hydrogen-bond acceptor in enzyme interactions .
  • Thermodynamic Stability : Calculate Gibbs free energy of intermediates to optimize synthetic routes (e.g., avoiding high-energy transition states during cyclization) .
  • Docking Studies : Simulate binding affinities with biological targets (e.g., kinases or GPCRs) using AutoDock Vina, focusing on the carbamate’s role in target engagement .

Q. What strategies address contradictory data in pharmacological assays involving this compound?

  • Methodology :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts. Use IC₅₀/EC₅₀ curves with ≥3 technical replicates .
  • Off-Target Screening : Employ broad-panel kinase profiling or proteome-wide affinity capture to identify unintended interactions.
  • Metabolite Interference : Analyze stability in assay media (e.g., LC-MS/MS) to detect degradation products that may skew results .

Q. How can reaction engineering improve scalability of the synthesis while maintaining regioselectivity?

  • Methodology :

  • Flow Chemistry : Optimize exothermic steps (e.g., cyclization) in continuous flow reactors to enhance heat transfer and reduce byproducts .
  • Catalyst Screening : Test Pd/XPhos systems for pyrrole coupling to minimize metal residues and improve turnover number (TON) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile discrepancies between TGA/DSC data?

  • Methodology :

  • Controlled Atmosphere Analysis : Repeat thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) conditions to assess decomposition pathways. For example, a melting point of ~243°C under N₂ vs. degradation at 200°C in air may explain variability .
  • Crystallinity Effects : Compare DSC profiles of amorphous vs. crystalline batches; amorphous forms often exhibit broader endotherms .

Training & Best Practices

Q. What experimental design principles are critical for reproducible synthesis and characterization?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent, catalyst loading) .
  • Blind Testing : Validate analytical methods (e.g., HPLC purity assays) with blinded samples to eliminate bias .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.